molecular formula C6H6BrFN2 B13634344 (2-Bromo-3-fluorophenyl)hydrazine CAS No. 582319-02-6

(2-Bromo-3-fluorophenyl)hydrazine

Cat. No.: B13634344
CAS No.: 582319-02-6
M. Wt: 205.03 g/mol
InChI Key: IQCQHYHAUFEGHK-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Bromo-3-fluorophenyl)hydrazine typically involves the diazotization of 2-bromo-3-fluoroaniline followed by reduction. The process can be summarized as follows:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of acetone for leaching during the purification step helps in obtaining a product with high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce amines .

Scientific Research Applications

(2-Bromo-3-fluorophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • (3-Bromo-2-fluorophenyl)hydrazine
  • (4-Bromo-3-fluorophenyl)hydrazine
  • (5-Bromo-2-fluorophenyl)hydrazine

Comparison: Compared to its similar compounds, (2-Bromo-3-fluorophenyl)hydrazine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity.

Properties

CAS No.

582319-02-6

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(2-bromo-3-fluorophenyl)hydrazine

InChI

InChI=1S/C6H6BrFN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2

InChI Key

IQCQHYHAUFEGHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)NN

Origin of Product

United States

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